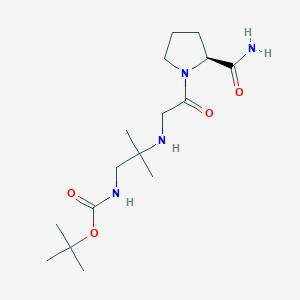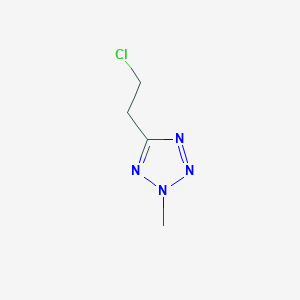
5-(2-Chloroethyl)-2-methyl-2h-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloroethyl)-2-methyl-2h-tetrazole is a heterocyclic organic compound that contains a tetrazole ring substituted with a 2-chloroethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)-2-methyl-2h-tetrazole typically involves the reaction of 2-chloroethylamine with sodium azide under acidic conditions to form the tetrazole ring. The reaction is carried out in a solvent such as ethanol or water, and the temperature is maintained at around 60-80°C. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of exposure to hazardous chemicals.
化学反応の分析
Types of Reactions
5-(2-Chloroethyl)-2-methyl-2h-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The tetrazole ring can be reduced to form a triazole or an imidazole derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted tetrazoles with different functional groups.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include triazoles and imidazoles.
科学的研究の応用
Chemistry
In chemistry, 5-(2-Chloroethyl)-2-methyl-2h-tetrazole is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It can also be used to label biomolecules for imaging studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its ability to form covalent bonds with DNA makes it a candidate for the development of new chemotherapeutic drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings.
作用機序
The mechanism of action of 5-(2-Chloroethyl)-2-methyl-2h-tetrazole involves the formation of covalent bonds with nucleophilic sites in biomolecules. The chloroethyl group can alkylate DNA, leading to the formation of cross-links and the inhibition of DNA replication. This results in cell cycle arrest and apoptosis in cancer cells. The tetrazole ring can also interact with various enzymes and proteins, affecting their activity and function.
類似化合物との比較
Similar Compounds
- 5-(2-Chloroethyl)-2-methyl-2h-triazole
- 5-(2-Chloroethyl)-2-methyl-2h-imidazole
- 5-(2-Chloroethyl)-2-methyl-2h-pyrazole
Uniqueness
5-(2-Chloroethyl)-2-methyl-2h-tetrazole is unique due to its tetrazole ring, which provides distinct chemical properties compared to other heterocycles. The presence of the chloroethyl group allows for specific interactions with biomolecules, making it a valuable compound in medicinal chemistry. Its versatility in undergoing various chemical reactions also makes it a useful building block in synthetic chemistry.
特性
CAS番号 |
15284-38-5 |
|---|---|
分子式 |
C4H7ClN4 |
分子量 |
146.58 g/mol |
IUPAC名 |
5-(2-chloroethyl)-2-methyltetrazole |
InChI |
InChI=1S/C4H7ClN4/c1-9-7-4(2-3-5)6-8-9/h2-3H2,1H3 |
InChIキー |
SMHGGIVEMMHOCT-UHFFFAOYSA-N |
正規SMILES |
CN1N=C(N=N1)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



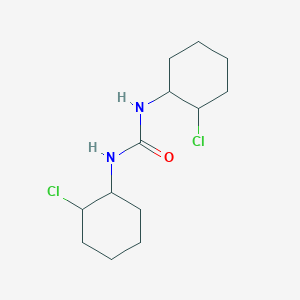
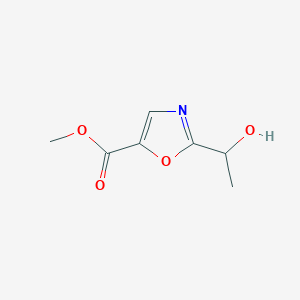
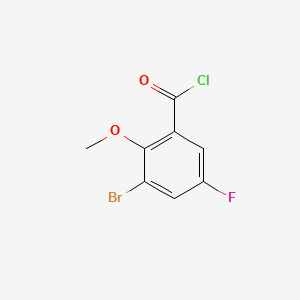
![3-(4-chloro-3-nitro-phenyl)-N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]prop-2-enamide](/img/structure/B14015016.png)
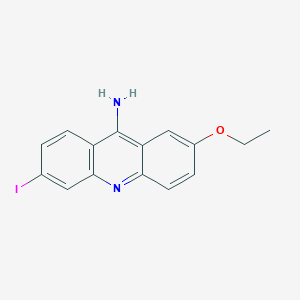

![4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14015037.png)


![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)
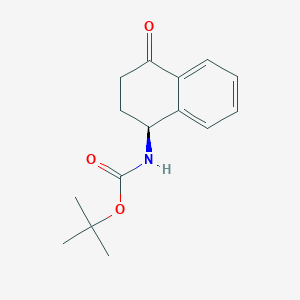
![5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14015064.png)
